molecular formula C18H20N2O4 B2656414 (E)-4-(1-cinnamoylpiperidin-4-yl)morpholine-3,5-dione CAS No. 2034998-09-7

(E)-4-(1-cinnamoylpiperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2656414
CAS No.: 2034998-09-7
M. Wt: 328.368
InChI Key: NAZFINQTNHRVHC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(1-Cinnamoylpiperidin-4-yl)morpholine-3,5-dione is a specialized chemical compound designed for advanced research applications, particularly in the fields of material science and medicinal chemistry. This molecule integrates two significant pharmacophores: a piperidine ring and a morpholine-2,5-dione (MD) system. The morpholine-2,5-dione core is a key precursor in the synthesis of polydepsipeptides (PDPs), which are biodegradable polymers of interest for biomedical applications such as drug delivery systems and tissue engineering . The presence of the cinnamoyl group linked to the piperidine ring may confer additional biological properties, as the piperidin-4-one scaffold is recognized as a versatile intermediate with reported pharmacological activities, including anticancer potential . Researchers can utilize this compound as a novel building block for developing new polymeric materials or as a core structure for the synthesis and screening of new bioactive molecules. It is provided exclusively for laboratory research purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-16(7-6-14-4-2-1-3-5-14)19-10-8-15(9-11-19)20-17(22)12-24-13-18(20)23/h1-7,15H,8-13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZFINQTNHRVHC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(1-cinnamoylpiperidin-4-yl)morpholine-3,5-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 328.368 g/mol
  • IUPAC Name : 4-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Antimicrobial Activity : Preliminary tests indicate that it possesses antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro, suggesting a potential application in treating inflammatory diseases.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentration compared to control samples, indicating strong antioxidant activity.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Test Compound85%90%
Control20%25%

Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings suggest that this compound has potential as an antimicrobial agent.

Study 3: Anti-inflammatory Effects

The anti-inflammatory effects were assessed using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha20050
IL-615030

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison Based on Dione Core and Substituents

The morpholine-3,5-dione core distinguishes the target compound from other dione-containing derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Dione-Containing Compounds
Compound Name Dione Structure Substituents Key Applications/Properties References
(E)-4-(1-Cinnamoylpiperidin-4-yl)morpholine-3,5-dione Morpholine-3,5-dione 1-Cinnamoylpiperidin-4-yl Hypothetical biological activity -
4-(2,2,6,6-Tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 2,2,6,6-Tetramethylpiperidin-4-yl Light stabilization in polymers
(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione Oxazolidine-2,5-dione 2'-Methylthioethyl Catalog-listed (unspecified use)
3-(1H-Indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione Pyrrole-2,5-dione Indol-3-yl, quinazolinyl, methylpiperazinyl PKC inhibition (diabetic complications)
Key Observations:

Dione Ring Size and Position :

  • The target compound’s morpholine-3,5-dione (six-membered ring) may confer reduced ring strain compared to five-membered analogs (e.g., pyrrolidine-2,5-dione or oxazolidine-2,5-dione). Larger rings often enhance solubility and conformational flexibility, which could improve bioavailability in drug design .
  • Pyrrole-2,5-dione derivatives (e.g., PKC inhibitors) exhibit distinct electronic properties due to their conjugated system, enabling interactions with enzymes like protein kinase C .

Methylthioethyl and indolyl/quinazolinyl substituents in analogs demonstrate how varied functional groups tailor compounds for specific roles, such as catalytical stabilization or enzyme inhibition .

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